N-hydroxytrihomomethionine
Description
N-Hydroxytrihomomethionine is a modified amino acid derivative characterized by the addition of a hydroxyl (-OH) group to the nitrogen atom of a trihomomethionine backbone. Such modifications are common in bioactive molecules, where hydroxylation can influence solubility, reactivity, and biological interactions .
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-(hydroxyamino)-7-methylsulfanylheptanoic acid |
InChI |
InChI=1S/C8H17NO3S/c1-13-6-4-2-3-5-7(9-12)8(10)11/h7,9,12H,2-6H2,1H3,(H,10,11) |
InChI Key |
JCEAPZJPOHTKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCC(C(=O)O)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Hydroxyoctanamide
- N-Hydroxyoctanamide (CAS 7377-03-9) has an 8-carbon acyl chain, while N-hydroxytrihomomethionine likely incorporates a sulfur-containing methionine analog with extended branching .
- Functional Differences : The acyl chain in N-hydroxyoctanamide may confer lipid solubility, whereas the methionine-derived structure of this compound could enable participation in sulfur-based redox reactions or enzyme binding .
Hydroxylamine Derivatives
- Reactivity : Hydroxylamine derivatives like N-ethylhydroxylamine hydrochloride share the N-hydroxyl motif but lack the complex sulfur and alkyl groups present in this compound. This simplification reduces steric hindrance, making hydroxylamine derivatives more reactive in nucleophilic substitutions .
N-Nitrosodimethylamine (NDMA)
- Contrast in Toxicity: NDMA (CAS 62-75-9) is a nitrosamine with well-documented carcinogenicity, whereas this compound’s hydroxyl group may mitigate such risks by altering metabolic activation pathways .
- Structural Divergence: NDMA lacks hydroxylation and sulfur atoms, emphasizing how minor structural changes drastically alter biological impact .
Key Research Findings and Data Tables
Table 1: Comparative Properties of N-Hydroxylated Compounds
Critical Analysis of Evidence Gaps
- Unresolved Structural Details: The absence of NMR or crystallographic data for this compound in the provided evidence necessitates reliance on analogous compounds like hydroxylated flavonoids (e.g., compound 3 in , C₁₈H₁₆O₇) to infer reactivity and stability .
- Toxicity and Bioactivity : While NDMA’s risks are well-documented , the safety profile of this compound remains unstudied. Hydroxylation often reduces toxicity (e.g., hydroxylamine vs. NDMA), but this hypothesis requires validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
